(E/Z)-Elafibranor

Beschreibung

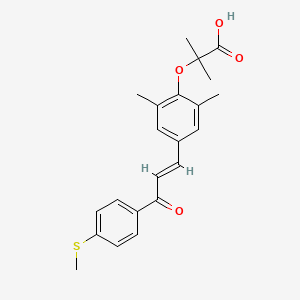

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLFKFHDSCQHOL-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045330 | |

| Record name | Elafibranor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923978-27-2, 824932-88-9 | |

| Record name | 2-[2,6-Dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923978-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elafibranor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824932889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elafibranor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923978272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elafibranor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elafibranor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2,6-dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAFIBRANOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3H5C81A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elafibranor in Non-Alcoholic Fatty Liver Disease: A Technical Guide to its Molecular Targets and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to the more severe non-alcoholic steatohepatitis (NASH), which can lead to cirrhosis and hepatocellular carcinoma. Elafibranor (GFT505) is a dual peroxisome proliferator-activated receptor (PPAR) α and δ agonist that has been extensively investigated as a therapeutic agent for NAFLD and NASH. This technical guide provides an in-depth overview of the molecular targets of elafibranor and its mechanisms of action in the context of NAFLD, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways.

Molecular Targets of Elafibranor: PPARα and PPARδ

Elafibranor's primary molecular targets are the peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ), which are nuclear receptors that function as ligand-activated transcription factors.[1][2] Upon activation by elafibranor, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

PPARα: The Metabolic Regulator

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver.[1] Its activation by elafibranor plays a crucial role in regulating lipid metabolism. Key functions of PPARα activation in the liver include:

-

Enhanced Fatty Acid β-oxidation: Upregulation of genes encoding enzymes involved in the mitochondrial and peroxisomal breakdown of fatty acids, leading to reduced hepatic fat accumulation (steatosis).[1]

-

Reduced Triglyceride Synthesis: Decreased expression of genes involved in triglyceride synthesis.

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways.

PPARδ: The Modulator of Glucose Homeostasis and Inflammation

PPARδ is ubiquitously expressed and is involved in a wide range of physiological processes.[1] In the context of NAFLD, elafibranor's activation of PPARδ contributes to:

-

Improved Insulin Sensitivity: Enhanced glucose uptake and utilization in peripheral tissues.[1]

-

Increased Fatty Acid Oxidation: Stimulation of fatty acid catabolism in skeletal muscle and adipose tissue.[1]

-

Anti-inflammatory and Anti-fibrotic Effects: Modulation of inflammatory responses and inhibition of hepatic stellate cell activation, a key event in liver fibrosis.[2]

Quantitative Effects of Elafibranor

The therapeutic effects of elafibranor have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data on its impact on gene expression, histological improvements, and metabolic parameters.

Table 1: Effects of Elafibranor on Hepatic Gene and Protein Expression

| Gene/Protein | Model System | Treatment Details | Fold Change/Percentage Change | Reference(s) |

| α-SMA | NASH-on-a-chip (HSCs) | Elafibranor | ~13-fold lower expression | [3] |

| Neutral Lipids | NASH-on-a-chip (HCs) | Elafibranor | ~7.7-fold decrease in fluorescence intensity | [3] |

| Hepatic Triglycerides | E3L.CETP mice with HFC diet | Elafibranor (15 mg/kg/d) for 10 weeks | -44% decrease vs. HFC control | [4] |

| Hepatic Cholesterol Esters | E3L.CETP mice with HFC diet | Elafibranor (15 mg/kg/d) for 10 weeks | -29% decrease vs. HFC control | [4] |

| Collagen | E3L.CETP mice with HFC diet | Elafibranor (15 mg/kg/d) for 10 weeks | 2.9-fold lower vs. HFC control | [4] |

HSCs: Hepatic Stellate Cells; HCs: Hepatocytes; HFC: High Fat and Cholesterol

Table 2: Clinical Efficacy of Elafibranor in NASH (GOLDEN-505 Trial)

| Endpoint | Elafibranor (120 mg/day) | Placebo | Odds Ratio (95% CI) | p-value | Reference(s) |

| NASH Resolution (post-hoc analysis) | 19% | 12% | 2.31 (1.02-5.24) | 0.045 | [5] |

| Change in Metabolic Parameters | |||||

| Total Cholesterol | Significant reduction | - | - | <0.05 | [6] |

| Triglycerides | Significant reduction | - | - | <0.05 | [6] |

| LDL Cholesterol | Significant reduction | - | - | <0.05 | [6] |

| HDL Cholesterol | Significant increase | - | - | <0.05 | [5] |

| Fasting Glucose (in diabetic patients) | -0.98 ± 0.56 mmol/L | - | - | 0.08 | [5] |

| HbA1c (in diabetic patients) | -0.46% | - | - | <0.05 | [5] |

Table 3: Clinical Efficacy of Elafibranor in NASH (RESOLVE-IT Trial - Interim Analysis)

| Endpoint | Elafibranor (120 mg/day) | Placebo | p-value | Reference(s) |

| NASH Resolution without Worsening of Fibrosis | 19.2% | 14.7% | 0.0659 | [6] |

| Fibrosis Improvement of at least one stage | 24.5% | 22.4% | Not significant | [7] |

Signaling Pathways and Mechanisms of Action

Elafibranor exerts its therapeutic effects through the modulation of complex signaling networks. The following diagrams illustrate the key pathways involved.

PPARα/δ Signaling Pathway

Caption: Elafibranor activates PPARα and PPARδ signaling pathways.

Inhibition of NF-κB Inflammatory Pathway

Caption: Elafibranor inhibits the NF-κB inflammatory pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in elafibranor research.

Liver Biopsy and Histological Analysis

-

Objective: To assess the histological features of NAFLD/NASH, including steatosis, inflammation, and fibrosis.

-

Procedure:

-

Biopsy Collection: Percutaneous liver biopsies are obtained from patients under local anesthesia.

-

Tissue Fixation and Processing: The tissue is fixed in 10% neutral buffered formalin, processed through graded alcohols and xylene, and embedded in paraffin.

-

Staining: 4-5 µm sections are cut and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition (fibrosis).

-

Histological Scoring: Stained sections are evaluated by a pathologist blinded to the treatment allocation, using a semi-quantitative scoring system such as the NAFLD Activity Score (NAS) and the NASH Clinical Research Network (CRN) fibrosis staging system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the expression levels of target genes in liver tissue.

-

Procedure:

-

RNA Extraction: Total RNA is extracted from liver biopsy samples or cultured cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

RNA Quantification and Quality Control: RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop), and RNA integrity is assessed using an Agilent Bioanalyzer.

-

Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: The qPCR reaction is performed using a qPCR instrument (e.g., ABI Prism 7900HT) with a SYBR Green or TaqMan-based detection method. Gene-specific primers for target genes (e.g., PPARA, CPT1A, ACOX1, NFKB1) and a housekeeping gene (e.g., GAPDH, ACTB) are used.

-

Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.

-

Western Blotting

-

Objective: To detect and quantify the levels of specific proteins in liver tissue or cell lysates.

-

Procedure:

-

Protein Extraction: Proteins are extracted from liver tissue or cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-p65, IκBα, α-SMA).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin, GAPDH).

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine the in vivo binding of PPARα and PPARδ to the promoter regions of their target genes.

-

Procedure:

-

Cross-linking: Protein-DNA complexes in live cells or tissues are cross-linked using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into small fragments (200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., PPARα or PPARδ) to immunoprecipitate the protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

DNA Analysis: The purified DNA is analyzed by qPCR using primers flanking the putative PPREs in the promoter regions of target genes to quantify the enrichment of these sequences.

-

Experimental Workflow Diagram

References

- 1. What is the mechanism of Elafibranor? [synapse.patsnap.com]

- 2. What is the therapeutic class of Elafibranor? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Beneficial effects of elafibranor on NASH in E3L.CETP mice and differences between mice and men - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elafibranor - (GFT505) NASH Treatment - GOLDEN 505 Study & Commentary [natap.org]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. GENFIT: Announces Results from Interim Analysis of [globenewswire.com]

(E/Z)-Elafibranor: A Dual PPAR α/δ Agonist in Metabolic Diseases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elafibranor, a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and delta (δ), has emerged as a significant therapeutic agent in the management of metabolic diseases, particularly cholestatic liver diseases. This technical guide provides an in-depth overview of Elafibranor, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation. Elafibranor has received accelerated approval from the FDA for the treatment of Primary Biliary Cholangitis (PBC)[1]. While it has shown promise in PBC, its development for Non-alcoholic Steatohepatitis (NASH) has been less successful. This document aims to be a comprehensive resource for researchers and professionals in the field of metabolic disease drug development.

Introduction to Elafibranor and PPAR Agonism

Elafibranor (formerly GFT505) is an orally active, dual agonist that preferentially activates PPARα and to a lesser extent, PPARδ[2]. PPARs are ligand-activated transcription factors that play crucial roles in the regulation of lipid metabolism, glucose homeostasis, inflammation, and cell differentiation[3][4]. The dual agonism of Elafibranor allows it to target multiple pathological pathways involved in metabolic diseases.

-

PPARα activation primarily influences fatty acid metabolism, leading to increased fatty acid oxidation and reduced triglyceride levels[3].

-

PPARδ activation is involved in improving insulin sensitivity, enhancing fatty acid oxidation, and modulating inflammation[5][6].

Quantitative Data Summary

In Vitro Activity

The potency of Elafibranor and its active metabolite, GFT1007, on PPAR subtypes has been characterized in vitro.

| Compound | Target | EC50 (nM) | Emax (%) | Reference |

| Elafibranor | PPARα | 45 | - | [7] |

| PPARδ | 175 | - | [7] | |

| Elafibranor | PPARα | 46 | 56 | [1] |

| GFT1007 | PPARα | 14 | 61 | [1] |

EC50: Half-maximal effective concentration; Emax: Maximum effect relative to a reference agonist.

Clinical Efficacy in Primary Biliary Cholangitis (PBC) - ELATIVE Phase 3 Trial

The ELATIVE trial was a pivotal Phase 3 study evaluating the efficacy and safety of Elafibranor (80 mg/day) in patients with PBC with an inadequate response or intolerance to ursodeoxycholic acid (UDCA)[8][9].

Baseline Characteristics of the ELATIVE Trial Population [8][10]

| Characteristic | Elafibranor (n=108) | Placebo (n=53) |

| Mean Age (years) | 57.5 | 56.4 |

| Female (%) | 94 | 98 |

| Mean Alkaline Phosphatase (ALP) (U/L) | 321.3 | 323.1 |

| Mean Total Bilirubin (mg/dL) | Not explicitly stated | Not explicitly stated |

| Liver Stiffness >10 kPa and/or Bridging Fibrosis or Cirrhosis (%) | 34 | 38 |

Primary and Key Secondary Endpoints at Week 52 [8][10]

| Endpoint | Elafibranor (n=108) | Placebo (n=53) | p-value |

| Biochemical Response | 51% (55/108) | 4% (2/53) | <0.0001 |

| Definition: ALP <1.67 x ULN, ≥15% ALP decrease from baseline, and Total Bilirubin ≤ ULN | |||

| ALP Normalization | 15% (16/108) | 0% (0/53) | 0.0019 |

| Mean Change from Baseline in ALP (U/L) | -117.7 | Not explicitly stated | - |

| Percentage Change from Baseline in ALP | - | - | <0.0001 (treatment estimate vs placebo: -40.6%) |

Clinical Efficacy in Non-alcoholic Steatohepatitis (NASH) - RESOLVE-IT Phase 3 Trial

The RESOLVE-IT trial evaluated Elafibranor (120 mg/day) in patients with NASH and fibrosis (F2 or F3)[5]. The trial did not meet its primary endpoint.

Primary and Key Secondary Endpoints at Week 72 [5]

| Endpoint | Elafibranor (n=717) | Placebo |

| NASH Resolution without Worsening of Fibrosis | 19.2% | 14.7% |

| Fibrosis Improvement of at least one stage | 24.5% | 22.4% |

Mechanism of Action and Signaling Pathways

Elafibranor exerts its therapeutic effects through the activation of PPARα and PPARδ, leading to the modulation of a wide range of target genes involved in metabolic and inflammatory pathways.

PPARα Signaling Pathway in Lipid Metabolism

Activation of PPARα by Elafibranor in hepatocytes leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, thereby reducing hepatic steatosis. It also plays a role in regulating lipoprotein metabolism.

PPARδ Signaling Pathway in Glucose Homeostasis and Inflammation

PPARδ activation by Elafibranor contributes to improved glucose homeostasis and exerts anti-inflammatory effects. In the context of cholestasis, PPARδ activation has been linked to the regulation of bile acid synthesis.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. An Open Label, Randomized, Multicenter Study of Elafibranor in Children with Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPARs as Metabolic Sensors and Therapeutic Targets in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GENFIT: Announces Results from Interim Analysis of [globenewswire.com]

- 5. What clinical trials have been conducted for Elafibranor? [synapse.patsnap.com]

- 6. Immunohistochemistry of liver tissue sections [protocols.io]

- 7. The Liver Meeting 2023 [aasld.confex.com]

- 8. Peroxisome proliferator activated receptor-γ in pathogenesis of experimental fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mediacenteratypon.nejmgroup-production.org [mediacenteratypon.nejmgroup-production.org]

- 10. Elafibranor: a breakthrough therapy revolutionizing primary biliary cholangitis (PBC) treatment - PMC [pmc.ncbi.nlm.nih.gov]

Elafibranor: A Preclinical In-depth Analysis of its Efficacy in NASH Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the efficacy of Elafibranor, a dual peroxisome proliferator-activated receptor alpha/delta (PPARα/δ) agonist, in various animal models of non-alcoholic steatohepatitis (NASH). The data presented herein summarizes key findings on Elafibranor's impact on hepatic steatosis, inflammation, and fibrosis, offering valuable insights for researchers and professionals in the field of metabolic and liver diseases.

Core Mechanism of Action: Dual PPARα/δ Activation

Elafibranor's therapeutic potential in NASH stems from its ability to simultaneously activate two key nuclear receptors: PPARα and PPARδ.[1] This dual agonism addresses multiple facets of NASH pathophysiology. Activation of PPARα primarily enhances hepatic fatty acid β-oxidation, leading to a reduction in liver fat accumulation.[1] Concurrently, PPARδ activation improves insulin sensitivity, reduces inflammation, and promotes fatty acid oxidation in peripheral tissues.[1] The synergistic action on both receptors results in a multifaceted approach to mitigating the key drivers of NASH progression: steatosis, inflammation, and fibrosis.[1]

Signaling Pathway Overview

Caption: Elafibranor's dual activation of PPARα and PPARδ.

Quantitative Data Summary

The following tables summarize the quantitative effects of Elafibranor across various preclinical NASH models.

Table 1: Effects of Elafibranor on Histological Features of NASH

| Animal Model | Diet | Treatment Duration | Elafibranor Dose | Change in NAFLD Activity Score (NAS) | Change in Fibrosis Stage | Reference |

| DIO-NASH Mice (C57BL/6J) | High Trans-Fat (40%), Fructose (20%), Cholesterol (2%) | 8 weeks | 30 mg/kg/day | Significant Reduction | Reduced Severity | [2][3] |

| ob/ob-NASH Mice | High Trans-Fat (40%), Fructose (20%), Cholesterol (2%) | 8 weeks | 30 mg/kg/day | Significant Reduction | Reduced Severity | [2][3] |

| E3L.CETP Mice | High-Fat and Cholesterol (HFC) | 10 weeks | 15 mg/kg/day | Profound Improvement in Steatosis & Inflammation | Precluded Progression | [4][5] |

| HFCC/CDX Mice (C57BL/6J) | High-Fat (60%), Cholesterol (1.25%), Cholic Acid (0.5%) + 2% Cyclodextrin | 2 weeks | 20 mg/kg/day | Markedly Reduced (p < 0.01) | Markedly Reduced (p < 0.01) | [6] |

| Golden Syrian Hamsters | Free Choice Diet (High-Fat/High-Cholesterol + 10% Fructose Water) | 5 weeks | 15 mg/kg/day | Resolved NASH (Significant reduction in ballooning) | Significant Reduction | [7] |

Table 2: Effects of Elafibranor on Key Biochemical Parameters

| Animal Model | Elafibranor Dose | Change in ALT | Change in AST | Change in Plasma Triglycerides | Change in Plasma Total Cholesterol | Reference |

| E3L.CETP Mice | 15 mg/kg/day | No Significant Effect | Decreased | Significantly Decreased | Significantly Decreased | [4][5] |

| HFCC/CDX Mice | 20 mg/kg/day | Increased (+158%, p < 0.001) | No Significant Effect | Reduced by 48% (p < 0.01) | Increased by 68% (p < 0.001) | [6] |

| GAN DIO-NASH Mice | Not Specified | Reduced | Not Reported | Reduced | Reduced | [8] |

Note: The increase in ALT and Cholesterol in the HFCC/CDX model is a known effect of potent PPARα agonism in rodents and is often associated with hepatomegaly due to peroxisome proliferation, not necessarily indicating hepatotoxicity.

Detailed Experimental Protocols

Diet-Induced Obese (DIO) and ob/ob NASH Mouse Models

-

Animal Strain: Male wild-type C57BL/6J mice (for DIO-NASH) and male Lepob/ob mice (for ob/ob-NASH).[2][3]

-

NASH Induction:

-

Diet: A diet high in trans-fat (40%), fructose (20%), and cholesterol (2%) was fed for 30 weeks (DIO-NASH) or 21 weeks (ob/ob-NASH).[2][3]

-

Biopsy Confirmation: Prior to treatment, a liver biopsy was performed to confirm and stratify mice based on the Nonalcoholic Fatty Liver Disease Activity Score (NAS) and fibrosis stage.[2][3]

-

-

Treatment Protocol:

-

Endpoint Analysis:

-

Histology: Changes in steatosis, inflammation, ballooning, and fibrosis scores were assessed.

-

Quantitative Histology: Percent fractional area of liver fat, galectin-3, and collagen 1a1 were measured.[2][3]

-

Gene Expression: RNA sequencing was performed to analyze global gene expression changes.[2][3]

-

Caption: Experimental workflow for DIO-NASH and ob/ob-NASH mouse models.

E3L.CETP Mouse Model

-

NASH Induction:

-

Treatment Protocol:

-

Endpoint Analysis:

-

Plasma Parameters: Lipids, glucose, and insulin were measured.

-

Histopathology: Liver sections were assessed for steatosis, inflammation, and fibrosis.

-

Transcriptome Analysis: Hepatic transcriptome analysis was performed to investigate underlying pathways.[4]

-

Caption: Experimental workflow for the E3L.CETP mouse model.

Rapid HFCC/CDX NASH Mouse Model

-

Animal Strain: C57BL/6J mice.[6]

-

NASH Induction:

-

Diet: A diet containing 60% high-fat, 1.25% cholesterol, and 0.5% cholic acid (HFCC) with 2% cyclodextrin in the drinking water (CDX) was administered for 3 weeks.[6]

-

-

Treatment Protocol:

-

Dosing: After 1 week on the diet, mice were treated orally with Elafibranor (20 mg/kg, QD) for 2 weeks.[6]

-

Control: A vehicle control group was included.

-

-

Endpoint Analysis:

-

Liver Lipids and Histology: NAFLD activity scoring for steatosis, inflammation, and fibrosis.

-

Flow Cytometry: Analysis of liver immune cell populations (CD45+, Kupffer cells, dendritic cells, monocytes, NK cells, NKT cells, and T cells).[6]

-

Cell Death Markers: Analysis of pyroptosis (Gasdermin D), necroptosis (cleaved RIP3), and apoptosis (cleaved caspase 3) in the liver.[6]

-

Caption: Experimental workflow for the rapid HFCC/CDX NASH mouse model.

Conclusion

The preclinical data robustly demonstrates the efficacy of Elafibranor in mitigating the key pathological features of NASH in a variety of animal models. Its dual PPARα/δ agonist activity translates into significant improvements in hepatic steatosis, inflammation, and fibrosis. The detailed experimental protocols provided herein offer a framework for the design and interpretation of future preclinical studies in the field. This comprehensive analysis underscores the strong scientific rationale for the continued investigation of Elafibranor and similar multi-targeted therapeutic approaches for the treatment of NASH.

References

- 1. What is the mechanism of Elafibranor? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beneficial effects of elafibranor on NASH in E3L.CETP mice and differences between mice and men - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A 3‐week nonalcoholic steatohepatitis mouse model shows elafibranor benefits on hepatic inflammation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elafibranor improves diet-induced nonalcoholic steatohepatitis associated with heart failure with preserved ejection fraction in Golden Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eolas-bio.co.jp [eolas-bio.co.jp]

An In-depth Technical Guide to the Anti-inflammatory Properties of (E/Z)-Elafibranor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elafibranor, a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ), is an investigational agent that has demonstrated significant potential in addressing complex metabolic and inflammatory diseases, particularly those affecting the liver.[1][2] While its effects on lipid metabolism are well-documented, its anti-inflammatory properties are a critical component of its therapeutic action. This technical guide provides a comprehensive overview of the mechanisms, experimental evidence, and methodologies related to the anti-inflammatory effects of Elafibranor. By activating PPARα and PPARδ, Elafibranor modulates key inflammatory signaling pathways, reduces the expression of pro-inflammatory mediators, and mitigates inflammatory responses in various preclinical models.[1][3][4]

Introduction to Elafibranor

Elafibranor (formerly GFT505) is an orally administered small molecule that acts as a dual agonist for PPARα and PPARδ.[1] These nuclear receptors are transcription factors that play pivotal roles in the regulation of lipid metabolism, glucose homeostasis, and inflammation.[1][3][5] The dual agonism of Elafibranor allows for a multi-faceted therapeutic approach, addressing both metabolic dysregulation and the associated inflammatory processes.[1][3] Notably, it does not significantly activate PPARγ, thereby avoiding side effects commonly associated with PPARγ agonists, such as weight gain and fluid retention.[1] Elafibranor has been investigated for its therapeutic potential in conditions like nonalcoholic steatohepatitis (NASH) and has received accelerated approval from the FDA for the treatment of Primary Biliary Cholangitis (PBC).[2][6]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of Elafibranor are primarily mediated through the activation of PPARα and PPARδ, which in turn regulate the expression of genes involved in inflammatory responses.[3] A key mechanism is the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8][9]

PPAR-Mediated Inhibition of NF-κB Signaling

Activation of PPARα and PPARδ by Elafibranor interferes with the NF-κB pathway through several mechanisms, including:

-

Transrepression: Activated PPARs can physically interact with components of the NF-κB complex (e.g., p65 subunit), preventing its binding to DNA and subsequent transcription of pro-inflammatory genes.

-

Induction of IκBα: PPAR activation can increase the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.

-

Competition for Coactivators: PPARs and NF-κB compete for the same limited pool of transcriptional coactivators, leading to reduced NF-κB-mediated gene expression.

This inhibition of NF-κB leads to a downstream reduction in the production of numerous pro-inflammatory cytokines and chemokines.[7][10]

Modulation of Other Inflammatory Pathways

Beyond NF-κB, Elafibranor has been shown to influence other inflammatory cascades:

-

Toll-Like Receptor (TLR) Signaling: Elafibranor can inhibit TLR4 signaling pathways, which are often activated by lipopolysaccharides (LPS), thereby reducing downstream inflammatory responses.[7] Transcriptomic analysis has predicted an inhibition of TLR2/4/9-mediated inflammatory responses.[11]

-

Macrophage Polarization: It promotes the polarization of macrophages towards the anti-inflammatory M2 phenotype while inhibiting the pro-inflammatory M1 phenotype.[7] This is partly achieved by enhancing IL-10/STAT3 signaling.[7]

-

AP-1 Pathway: PPAR activation can also inhibit the Activator protein-1 (AP-1) pathway, another crucial transcription factor involved in inflammation.[8]

Experimental Evidence of Anti-inflammatory Properties

The anti-inflammatory effects of Elafibranor have been demonstrated in a range of in vitro and in vivo models.

In Vitro Studies

In vitro experiments have been crucial in elucidating the molecular mechanisms of Elafibranor's anti-inflammatory action.

Key Findings:

-

In a human skin stem cell-derived model of NASH, Elafibranor significantly lowered the expression and secretion of inflammatory chemokines such as CCL2, CCL7, CCL8, CXCL5, and CXCL8.[10] This reduction in inflammatory response was found to be NF-κB-mediated.[10][12]

-

Studies have shown that Elafibranor reduces inflammation induced by lipopolysaccharides and cytokines in cell cultures.[7]

-

Transcriptomic analyses of hepatic in vitro models exposed to Elafibranor predicted an inhibition of NF-κB signaling, hepatic fibrosis, and leukocyte migration.[11]

| Model System | Inflammatory Stimulus | Key Inflammatory Markers Measured | Observed Effect of Elafibranor | Reference |

| Human skin-derived hepatic cells | Lipogenic & pro-inflammatory factors (IL-1β, TNF-α) | CCL2, CCL5, CCL7, CCL8, CXCL5, CXCL8, IL1a, IL6, IL11 | Dramatic reduction in expression and secretion | [10] |

| HepG2 and LX-2 cells | Not specified | Pro-inflammatory cytokines | Inhibition of release | [7] |

| Multiple hepatic in vitro models | NASH-inducing triggers | Toll-like receptor signaling, NF-κB signaling | Predicted inhibition of inflammatory pathways | [11] |

Experimental Protocol: In Vitro NASH Model and Chemokine Analysis

-

Cell Culture: Human skin-derived precursors are differentiated into hepatic cells.

-

NASH Induction: Cells are exposed to a cocktail of lipogenic (insulin, glucose, fatty acids) and pro-inflammatory factors (e.g., IL-1β, TNF-α, TGF-β) to induce a NASH-like phenotype.[10]

-

Treatment: A subset of the NASH-induced cultures is treated with Elafibranor at various concentrations. A vehicle control group is also maintained.

-

Sample Collection: After a specified incubation period (e.g., 24-48 hours), cell culture supernatants are collected for secreted protein analysis, and cell lysates are prepared for gene expression analysis.

-

Chemokine Measurement: Secreted chemokines (CCL2, CXCL8, etc.) in the supernatant are quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression Analysis: RNA is extracted from cell lysates, reverse-transcribed to cDNA, and the expression of inflammatory genes is quantified using quantitative real-time PCR (qPCR).

-

Data Analysis: Changes in chemokine secretion and gene expression are compared between the Elafibranor-treated groups and the vehicle control group.

In Vivo Studies

Animal models have been instrumental in confirming the anti-inflammatory efficacy of Elafibranor in a complex biological system.

Key Findings:

-

In a mouse model of alcoholic liver disease (ALD), Elafibranor significantly reduced liver steatosis and necrotic inflammation.[7]

-

In a diet-induced mouse model of NASH, Elafibranor treatment significantly reduced hepatic inflammation and prevented the progression of fibrosis.[13]

-

In an ovalbumin-induced allergic asthma model, Elafibranor suppressed lung inflammation, mucin hyper-production, and the production of pro-inflammatory cytokines in bronchoalveolar lavage fluid.[9]

-

Elafibranor has been shown to prevent immune cell aggregation in vivo by modulating inflammatory chemokines mediated by NF-κB.[7]

| Animal Model | Disease Induction | Key Inflammatory Endpoints | Observed Effect of Elafibranor | Reference |

| C57Bl/6 Mice | Amylin and choline-deficient diet (CDAA) | Gene expression of inflammation markers, procollagen Iα1 | Ameliorated inflammation in vivo | [14] |

| E3L.CETP Mice | High-fat, high-cholesterol (HFC) diet | Histological assessment of inflammation, gene expression | Significantly reduced hepatic inflammation | [13] |

| Allergic Asthma Mice | Ovalbumin (OVA) sensitization and challenge | Immune cells and cytokines in BALF, lung histology | Suppressed lung inflammation and cytokine production | [9] |

| ALD Mice | Ethanol feeding | Liver histology (necrotic inflammation) | Significantly reduced necrotic inflammation | [7] |

Experimental Protocol: Diet-Induced NASH Mouse Model

-

Animal Model: Male mice (e.g., C57Bl/6 or APOE*3Leiden.CETP) are used.

-

Dietary Induction: Mice are fed a high-fat, high-cholesterol (HFC) or other NASH-inducing diet for a prolonged period (e.g., 15-25 weeks) to induce steatosis, inflammation, and fibrosis.[13]

-

Treatment: After a set period of diet induction, mice are randomized into groups to receive either vehicle control or Elafibranor (e.g., 15 mg/kg/d) mixed in the diet or administered via oral gavage for a specified treatment duration (e.g., 10 weeks).[13]

-

Endpoint Analysis: At the end of the study, animals are euthanized.

-

Blood and Tissue Collection: Blood is collected for analysis of plasma lipids and liver enzymes. The liver is harvested, with sections fixed in formalin for histology and other sections snap-frozen for molecular analysis.

-

Histopathology: Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and steatosis, and with Sirius Red to assess fibrosis. A pathologist scores the slides based on the NAFLD Activity Score (NAS).

-

Gene Expression: RNA is extracted from frozen liver tissue to quantify the expression of inflammatory and fibrotic genes (e.g., Tnf-α, Ccl2, Col1a1) via qPCR or RNA-sequencing.

-

Data Analysis: Histological scores, plasma markers, and gene expression levels are statistically compared between the Elafibranor-treated and vehicle control groups.

Conclusion

References

- 1. What is the therapeutic class of Elafibranor? [synapse.patsnap.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. What is the mechanism of Elafibranor? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. immune-system-research.com [immune-system-research.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Elafibranor: A promising treatment for alcoholic liver disease, metabolic-associated fatty liver disease, and cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elafibranor for primary biliary cholangitis: a dual PPAR agonist changing the treatment landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elafibranor PPARα/δ Dual Agonist Ameliorates Ovalbumin-Induced Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elafibranor restricts lipogenic and inflammatory responses in a human skin stem cell-derived model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transcriptomics Reveals Discordant Lipid Metabolism Effects between In Vitro Models Exposed to Elafibranor and Liver Samples of NAFLD Patients after Bariatric Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Beneficial effects of elafibranor on NASH in E3L.CETP mice and differences between mice and men - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

Methodological & Application

Application Notes: Protocol for Dissolving (E/Z)-Elafibranor in DMSO for In Vitro Assays

Introduction

Elafibranor, also known as GFT505, is a dual agonist of the peroxisome proliferator-activated receptor alpha (PPARα) and delta (PPARδ)[1][2]. These PPARs are nuclear receptors that control the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammatory processes[1][3]. By activating both PPARα and PPARδ, Elafibranor exerts multiple effects, including stimulating fatty acid oxidation, improving insulin sensitivity, and reducing inflammation[1][3]. These mechanisms make it a compound of significant interest for research into metabolic disorders such as non-alcoholic steatohepatitis (NASH) and cholestatic liver diseases like primary biliary cholangitis (PBC)[1][4][5]. For in vitro studies, its hydrophobic nature necessitates dissolution in an organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice. This document provides a detailed protocol for the preparation and use of Elafibranor in DMSO for cell-based assays.

Quantitative Data Summary

The following table summarizes the key biological targets and observed effects of Elafibranor, providing a reference for designing in vitro experiments.

| Target/Assay | Organism/Cell Line | Key Effects & Observations |

| PPARα Activation | Human (HepG2) | Reduces hepatocyte apoptosis and lipid accumulation; enhances autophagy and antioxidant defenses[6]. Stimulates fatty acid oxidation, leading to reduced triglyceride levels and increased HDL cholesterol[3]. |

| PPARδ Activation | Human | Enhances insulin sensitivity and exerts anti-inflammatory effects by reducing pro-inflammatory cytokine expression[3]. Mediates the FGF21-dependent downregulation of CYP7A1, a key enzyme in bile acid synthesis[3][7][8]. |

| Anti-inflammatory | Human (LX-2) | Inhibits hepatic inflammation by blocking macrophage activation through the LPS/TLR4 signaling pathway[6]. |

| Cytotoxicity | 3T3 Cells | Elafibranor (as GFT505), but not its primary metabolite, showed UVA-dependent cytotoxicity in an in vitro phototoxicity test[9]. |

| Clinical Biomarkers (PBC) | Human | In a Phase III trial (80 mg/day), 51% of patients achieved the primary biochemical response (reduction in alkaline phosphatase) compared to 4% in the placebo group[8][10]. |

Experimental Protocols

Protocol 1: Preparation of Elafibranor Stock Solution in DMSO

This protocol details the standard procedure for dissolving Elafibranor powder in 100% DMSO to create a high-concentration stock solution suitable for long-term storage and subsequent dilution in cell culture media.

Materials:

-

(E/Z)-Elafibranor powder (Molar Mass: 384.49 g/mol )[2]

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes and sterile tips

Procedure:

-

Determine Stock Concentration: Decide on a stock concentration that is significantly higher (e.g., 1000x) than the final desired working concentration. A common stock concentration is 10 mM.

-

Calculation for 10 mM Stock: Weigh 3.845 mg of Elafibranor powder and dissolve it in 1 mL of DMSO.

-

-

Weighing: In a sterile microcentrifuge tube, accurately weigh the required amount of Elafibranor powder.

-

Dissolution: Add the calculated volume of 100% anhydrous DMSO to the tube containing the powder.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. If solubility is an issue, gentle warming in a 37°C water bath for a few minutes can be applied.

-

Sterilization (Optional): Stock solutions prepared in 100% DMSO are typically considered self-sterilizing. However, if required, the solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials[11]. Store the aliquots tightly sealed at -20°C or -80°C, protected from light. The stability of compounds in DMSO varies, but storage at low temperatures generally preserves integrity[12].

Protocol 2: General Procedure for In Vitro Cell Treatment

This protocol describes the process of diluting the Elafibranor DMSO stock solution into cell culture medium and treating cells for subsequent analysis.

Materials:

-

Prepared Elafibranor stock solution in DMSO

-

Cultured cells in multi-well plates (e.g., HepG2, LX-2)

-

Complete cell culture medium, pre-warmed to 37°C

-

Sterile pipettes and tips

Procedure:

-

Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere and grow according to the specific experimental requirements (typically 24 hours).

-

Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the Elafibranor stock solution at room temperature. Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the final desired concentrations.

-

CRITICAL NOTE: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control, and remains at a non-toxic level. The final DMSO concentration should ideally not exceed 0.5%, as concentrations above 1% can have cytotoxic or other off-target effects on various cell types[13][14][15].

-

Example: To achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium). The final DMSO concentration will be 0.1%.

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without Elafibranor) to the culture medium, matching the highest concentration of DMSO used in the experimental wells.

-

Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of Elafibranor or the vehicle control.

-

Incubation: Return the plates to the incubator and culture for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, cells or culture supernatant can be collected for various downstream assays, such as RT-qPCR for gene expression, Western blotting for protein analysis, ELISA for secreted factors, or cell viability assays (e.g., MTT, AlamarBlue).

Visualizations

Elafibranor Signaling Pathway

Caption: Simplified signaling pathway of Elafibranor as a dual PPARα/δ agonist.

Experimental Workflow for In Vitro Assays

Caption: General experimental workflow for using Elafibranor in cell-based assays.

References

- 1. What is the mechanism of Elafibranor? [synapse.patsnap.com]

- 2. Elafibranor - Wikipedia [en.wikipedia.org]

- 3. Elafibranor: a breakthrough therapy revolutionizing primary biliary cholangitis (PBC) treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What clinical trials have been conducted for Elafibranor? [synapse.patsnap.com]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. Elafibranor: A promising treatment for alcoholic liver disease, metabolic-associated fatty liver disease, and cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medcentral.com [medcentral.com]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. Elafibranor - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Elafibranor in Mouse Models of Liver Fibrosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of Elafibranor, a dual PPARα/δ agonist, in various mouse models of liver fibrosis. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of Elafibranor and similar compounds.

Mechanism of Action

Elafibranor is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPAR-α) and delta (PPAR-δ).[1] These nuclear receptors are key regulators of lipid metabolism, glucose homeostasis, and inflammation.[1] In the context of liver fibrosis, Elafibranor's mechanism of action is multifactorial:

-

Activation of PPAR-α: Enhances fatty acid oxidation in the liver, which helps to reduce the accumulation of fat (steatosis), a key driver of liver injury and fibrosis.[1]

-

Activation of PPAR-δ: Improves insulin sensitivity and has anti-inflammatory effects, which are crucial in mitigating the progression of liver disease.[1]

-

Anti-fibrotic Effects: Elafibranor has been shown to modulate fibrogenic pathways, although the precise mechanisms are still under investigation.[2]

-

Gut-Liver Axis Modulation: In alcohol-associated liver disease models, Elafibranor has been shown to improve gut barrier function, reducing the translocation of bacterial products like lipopolysaccharide (LPS) to the liver and thereby decreasing hepatic inflammation.[2]

Recommended Dosage of Elafibranor in Mouse Models

The optimal dosage of Elafibranor can vary depending on the specific mouse model of liver fibrosis, the strain of mice used, and the desired therapeutic effect. The following table summarizes the dosages used in various published preclinical studies.

| Mouse Model | Strain | Fibrosis Induction Method | Elafibranor Dosage | Treatment Duration | Key Findings | Reference |

| Alcohol-Associated Liver Disease (ALD) | C57BL/6J | 2.5% ethanol-containing Lieber-DeCarli liquid diet + intraperitoneal CCl4 injections (1 mL/kg, thrice weekly) | 3 and 10 mg/kg/day (oral) | 8 weeks | Attenuated hepatic steatosis, apoptosis, and fibrosis.[1][3] | Koizumi et al. |

| Non-Alcoholic Steatohepatitis (NASH) | APOE*3Leiden.CETP | High-Fat, High-Cholesterol (HFC) diet | 15 mg/kg/day (in diet) | 10 weeks (from week 15 to 25 of diet) | Reduced steatosis, hepatic inflammation, and precluded the progression of fibrosis.[4] | |

| Non-Alcoholic Steatohepatitis (NASH) | ob/ob | AMLN diet (high trans-fat, fructose, and cholesterol) | 3 and 10 mg/kg/day (oral) | 8 weeks | Improved metabolic and histological endpoints.[5] | |

| Non-Alcoholic Steatohepatitis (NASH) | C57BL/6J | High-Fat/High-Cholesterol diet + Cyclodextrin (HFCC/CDX diet) | 20 mg/kg/day (oral) | 2 weeks (after 1 week of diet) | Reduced liver lipids, inflammation, and fibrosis.[6] | |

| Non-Alcoholic Steatohepatitis (NASH) | C57BL/6N | Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) | 30 mg/kg/day (oral) | 5 weeks (from week 5 to 10 of diet) | Reduced liver damage and fibrosis. | Majstorović et al. |

Experimental Protocols

Induction of Liver Fibrosis

This is a widely used and reproducible model of toxicant-induced liver fibrosis.

-

Materials:

-

Carbon tetrachloride (CCl4)

-

Olive oil or corn oil (vehicle)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

-

Procedure:

-

Prepare a 10% (v/v) solution of CCl4 in olive oil or corn oil.

-

Administer the CCl4 solution to mice via i.p. injection. A common dosing regimen is 1 mL/kg body weight, administered twice or thrice weekly.[3]

-

Continue the CCl4 administration for a period of 4 to 12 weeks to induce significant fibrosis. The duration can be adjusted to achieve the desired severity of fibrosis.

-

Control mice should be injected with the vehicle (olive oil or corn oil) following the same schedule.

-

This surgical model induces cholestatic liver injury and fibrosis.

-

Materials:

-

Surgical instruments (scissors, forceps, retractors)

-

Suture material (e.g., 5-0 or 6-0 silk)

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature

-

-

Procedure:

-

Anesthetize the mouse using a suitable anesthetic agent.

-

Perform a midline laparotomy to expose the abdominal cavity.

-

Gently retract the liver to visualize the common bile duct.

-

Carefully dissect the common bile duct from the surrounding tissue.

-

Ligate the common bile duct in two locations with silk sutures. The duct can be transected between the ligatures, although double ligation without transection is also common.

-

Close the abdominal incision in layers.

-

Provide post-operative care, including analgesia and monitoring for recovery.

-

Sham-operated control animals should undergo the same surgical procedure without the ligation of the bile duct.

-

Fibrosis typically develops within 2 to 4 weeks after BDL.

-

Various specialized diets are used to model the metabolic and histological features of human NASH.

-

Examples of Diets:

-

High-Fat, High-Cholesterol (HFC) Diet: Induces steatosis, inflammation, and fibrosis over a longer period (e.g., 15-25 weeks).[4]

-

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD): Rapidly induces severe steatohepatitis and fibrosis.

-

AMLN Diet (high in trans-fat, fructose, and cholesterol): Used in genetically obese models like ob/ob mice to induce NASH with fibrosis.[5]

-

-

Procedure:

-

House the mice in a controlled environment.

-

Provide the specialized diet and water ad libitum.

-

Monitor the body weight and food intake of the animals regularly.

-

The duration of the diet will depend on the specific diet and the desired severity of the disease phenotype.

-

Preparation and Administration of Elafibranor

-

Preparation: Elafibranor is typically formulated for oral administration. It can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or mixed directly into the diet.

-

Administration:

-

Oral Gavage: This method allows for precise daily dosing. The prepared Elafibranor suspension is administered directly into the stomach using a gavage needle.

-

Dietary Admixture: For longer-term studies, mixing Elafibranor into the powdered diet can be a less stressful method of administration. The concentration of the drug in the feed should be calculated based on the average daily food consumption and the target dose in mg/kg/day.

-

Assessment of Liver Fibrosis

-

Histological Analysis:

-

Liver tissue is fixed in formalin, embedded in paraffin, and sectioned.

-

Sirius Red Staining: To visualize and quantify collagen deposition, a hallmark of fibrosis.

-

Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells, the primary collagen-producing cells in the fibrotic liver.

-

-

Biochemical Analysis:

-

Measurement of serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.

-

-

Gene Expression Analysis:

-

Quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of pro-fibrotic genes (e.g., Col1a1, Timp1, Acta2) and inflammatory markers (e.g., Tnfα, Ccl2) in liver tissue.

-

-

Hydroxyproline Assay:

-

A quantitative method to measure the total collagen content in the liver.

-

Visualizations

Caption: Mechanism of action of Elafibranor in liver fibrosis.

Caption: Experimental workflow for a CCl4-induced liver fibrosis study.

Caption: Experimental workflow for a diet-induced NASH study.

References

- 1. Effects of elafibranor on liver fibrosis and gut barrier function in a mouse model of alcohol-associated liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aragen.com [aragen.com]

- 3. wjgnet.com [wjgnet.com]

- 4. Beneficial effects of elafibranor on NASH in E3L.CETP mice and differences between mice and men - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A 3-week nonalcoholic steatohepatitis mouse model shows elafibranor benefits on hepatic inflammation and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Treating Hepatocytes with (E/Z)-Elafibranor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-Elafibranor is a dual agonist of the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ).[1] It is a promising therapeutic agent for metabolic diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] Elafibranor's mechanism of action involves the activation of PPARα and PPARδ, which are nuclear receptors that play a crucial role in regulating the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[1][3] In hepatocytes, Elafibranor has been shown to reduce lipid accumulation, enhance fatty acid oxidation, and exert anti-inflammatory effects.[4][5]

These application notes provide detailed protocols for the in vitro treatment of hepatocyte cell lines (HepG2) and primary human hepatocytes (PHH) with this compound. The included methodologies cover cell culture, treatment, and subsequent analysis of key cellular responses, including lipid accumulation, gene expression, and protein expression.

Data Presentation

Table 1: Dose-Dependent Effects of Elafibranor on HepG2 Cells

| Elafibranor Concentration (µM) | Treatment Duration | Endpoint Assessed | Observed Effect | Reference |

| 1, 10, 50 | 6 days | Lipid Accumulation (BODIPY Staining) | Dose-dependent reduction in lipid accumulation. | [6] |

| 1, 10, 50 | 6 days | Cell Viability (WST-8 Assay) | No significant effect on cell viability. | [6] |

| 1, 10, 50 | 6 days | Albumin Production | No significant effect on albumin production. | [6] |

| 80, 120 (mg/day in vivo) | 12 weeks | Alanine Aminotransferase (ALT) | -37.4% relative reduction in the 120mg group. | [7] |

Table 2: Elafibranor's Effect on Gene Expression in Hepatocytes

| Gene Target | Direction of Regulation | Function | Reference |

| CPT1A | Upregulation | Fatty Acid Oxidation | [4] |

| ACOX1 | Upregulation | Fatty Acid Oxidation | [4] |

| ANGPTL4 | Upregulation | Lipid Metabolism | [4][5] |

| PDK4 | Upregulation | Glucose Metabolism | [4][5] |

| PLIN2 | Upregulation | Lipid Droplet Formation | [4][5] |

| NF-κB (signaling) | Inhibition | Inflammation | [4][5] |

Signaling Pathway

Elafibranor, as a dual PPARα and PPARδ agonist, enters the hepatocyte and binds to the PPARα/δ receptors. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1), thereby reducing lipid accumulation.

Simultaneously, activated PPARα can inhibit the pro-inflammatory NF-κB signaling pathway. One proposed mechanism for this is the increased expression of IκBα, an inhibitor of NF-κB.[8][9][10] By upregulating IκBα, PPARα promotes the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of inflammatory genes.

Caption: Elafibranor Signaling Pathway in Hepatocytes.

Experimental Workflow

The general workflow for studying the effects of Elafibranor on hepatocytes involves several key stages: cell culture and plating, treatment with Elafibranor, and subsequent analysis of cellular responses.

Caption: General Experimental Workflow.

Experimental Protocols

Cell Culture and Plating

a. HepG2 Cell Line

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Subculturing: Passage cells at a ratio of 1:4 to 1:6 when they reach 80-90% confluency.

-

Seeding Density for Experiments: Seed cells at a density of 2.0 x 10^4 to 6.0 x 10^4 viable cells/cm^2.[11] For a 24-well plate, a seeding density of approximately 5 x 10^5 to 1 x 10^6 cells per well is recommended.[9]

b. Primary Human Hepatocytes (PHH)

-

Coating of Culture Plates:

-

Dilute rat tail collagen type I to a final concentration of 50 µg/mL in sterile 70% ethanol.

-

Add the collagen solution to the culture wells to completely cover the surface.

-

Incubate for 1-2 hours at 37°C or overnight in a laminar flow hood with the lid ajar to allow for evaporation and coating.

-

Aspirate the remaining collagen solution and wash the wells with sterile PBS before seeding the cells.

-

-

Thawing and Plating:

-

Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.

-

Centrifuge at 100 x g for 10 minutes at 4°C.

-

Gently resuspend the cell pellet in fresh plating medium.

-

Seed the cells onto the collagen-coated plates at a recommended density of 7.5 x 10^5 viable cells/cm^2.[12]

-

After 6-24 hours of attachment, replace the plating medium with hepatocyte maintenance medium.

-

Elafibranor Treatment

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store aliquots at -20°C.

-

Working Solution Preparation:

-

On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM).

-

Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent toxicity.[13]

-

Include a vehicle control group treated with the same concentration of DMSO as the highest Elafibranor concentration.

-

-

Treatment Protocol:

-

Aspirate the existing culture medium from the cells.

-

Add the medium containing the desired concentrations of Elafibranor or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours, or 6 days).

-

Lipid Accumulation Assays

a. Oil Red O Staining

-

After treatment, wash the cells twice with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash the cells with water and then incubate with 60% isopropanol for 5 minutes.

-

Remove the isopropanol and add the Oil Red O working solution, ensuring the cell monolayer is completely covered. Incubate for 10-20 minutes at room temperature.

-

Remove the Oil Red O solution and wash the cells 2-5 times with water until the excess stain is removed.

-

(Optional) Counterstain the nuclei with Hematoxylin for 1 minute, followed by washing with water.

-

Visualize the lipid droplets (stained red) under a light microscope. For quantification, the stain can be extracted with isopropanol and the absorbance measured at 490-520 nm.[14]

b. BODIPY 493/503 Staining

-

Prepare a 2 µM BODIPY 493/503 staining solution in PBS from a 1 mg/mL DMSO stock.[8]

-

After treatment, wash the cells with PBS.

-

Incubate the cells with the BODIPY staining solution for 15-30 minutes at 37°C, protected from light.[3][2]

-

Wash the cells 2-3 times with PBS to remove unbound dye.

-

Visualize the lipid droplets (green fluorescence) using a fluorescence microscope. The fluorescence intensity can be quantified using image analysis software.

Gene Expression Analysis (qPCR)

-

RNA Extraction: Following Elafibranor treatment, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using SYBR Green master mix and gene-specific primers.

-

Human Primer Sequences:

-

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.[17]

Protein Expression Analysis (Western Blot)

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Anti-PPARα antibody: Dilution 1:500 - 1:2000 (e.g., Novus Biologicals, NB600-636).[2]

-

Anti-NF-κB p65 antibody: Dilution 1:1000 (e.g., Cell Signaling Technology, #8242; Proteintech, 10745-1-AP).[14][18][19]

-

Loading Control (e.g., Anti-β-actin antibody): Use at the manufacturer's recommended dilution.

-

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) at a dilution of 1:5000 for 1 hour at room temperature.[20]

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

Disclaimer

These protocols are intended for research use only. Please refer to the original publications and manufacturer's instructions for further details and safety precautions. Optimization of protocols may be required for specific experimental conditions.

References

- 1. The Role of NF-κB in PPARα-Mediated Hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. novusbio.com [novusbio.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Transcriptomics Reveals Discordant Lipid Metabolism Effects between In Vitro Models Exposed to Elafibranor and Liver Samples of NAFLD Patients after Bariatric Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beneficial effects of elafibranor on NASH in E3L.CETP mice and differences between mice and men - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Open Label, Randomized, Multicenter Study of Elafibranor in Children with Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of PPAR Alpha in the Modulation of Innate Immunity [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. oncotarget.com [oncotarget.com]

- 11. Anti-NF-kB p65 Antibody (A14052) | Antibodies.com [antibodies.com]

- 12. origene.com [origene.com]

- 13. natap.org [natap.org]

- 14. NF-κB p65 antibody (10745-1-AP) | Proteintech [ptglab.com]

- 15. origene.com [origene.com]

- 16. Biochemical characterization of two functional human liver acyl-CoA oxidase isoforms 1a and 1b encoded by a single gene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell-type-resolved proteomic analysis of the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]

- 19. NF-κB p65 Antibody (D14E12) #8242 | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]

- 20. bosterbio.com [bosterbio.com]

Application Notes and Protocols for In Vivo Administration of Elafibranor in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the common methods for the in vivo administration of Elafibranor in rodent models, based on a review of published preclinical studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of Elafibranor.

Mechanism of Action

Elafibranor is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ)[1]. These nuclear receptors are critical regulators of lipid metabolism, glucose homeostasis, and inflammation[1]. By activating both PPARα and PPARδ, Elafibranor exerts multiple beneficial effects, including enhanced fatty acid oxidation, improved insulin sensitivity, and reduced inflammation, making it a promising therapeutic agent for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC)[1].

Quantitative Data Summary

The following table summarizes the administration parameters for Elafibranor in various rodent studies. This data can be used to guide dose selection and experimental design.

| Rodent Model | Administration Method | Dosage | Treatment Duration | Vehicle | Key Findings / Reference |

| APOE*3Leiden.CETP mice | Diet Admixture | 15 mg/kg/day | 10 weeks | Incorporated into high-fat, high-cholesterol (HFC) diet | Significantly reduced steatosis, hepatic inflammation, and precluded fibrosis progression.[2] |

| C57BL/6J mice | Oral Gavage | 3 and 10 mg/kg/day | 8 weeks | Not explicitly stated | Attenuated hepatic steatosis, apoptosis, and fibrosis in a model of alcohol-associated liver disease.[3] |

| Human liver chimeric mice | Diet Admixture | 30 mg/kg/day (estimated) | 6-8 weeks | Incorporated into a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) | Ameliorated steatosis and ballooning of hepatocytes, and preserved fibrosis progression in a humanized NASH model. |

| Lepob/ob mice (ob/ob-NASH) | Oral Gavage | 3 and 10 mg/kg/day | 8 weeks | 0.5% carboxymethyl cellulose | Improved metabolic and histological endpoints in a diet-induced, biopsy-confirmed NASH model.[4] |

| C57BL/6J mice | Oral Gavage | 20 mg/kg/day | 2 weeks | Not explicitly stated | Reduced liver lipids and improved NAFLD activity score in a rapid (3-week) NASH model. |

| Golden Syrian hamsters | Oral Gavage | 15 mg/kg/day | 5 weeks | Not explicitly stated | Resolved NASH and improved diastolic dysfunction in a diet-induced NASH and heart failure with preserved ejection fraction (HFpEF) model. |

| C57BL/6 mice | Oral Gavage | 3 mg/kg/day | 12 weeks | Not explicitly stated | Inhibited the progression of high-fat diet-induced chronic kidney disease.[5] |

| DIO-NASH mice | Oral Gavage | 78 µmol/kg | Daily | Not explicitly stated | Caused weight loss in rodents. |

Experimental Protocols

The two primary methods for oral administration of Elafibranor in rodent studies are oral gavage and diet admixture. The choice of method depends on the specific experimental design, desired dosing accuracy, and duration of the study.

Protocol 1: Oral Gavage Administration

Oral gavage ensures accurate dosing of each animal and is suitable for short to medium-term studies.

Materials:

-

Elafibranor powder

-

Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (CMC) in sterile water)

-

Sterile water

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats, with a ball tip)

-

Syringes (1 mL or 3 mL)

Procedure:

-

Vehicle Preparation (0.5% CMC):

-

Weigh the required amount of CMC (e.g., 0.5 g for 100 mL).

-

Heat a portion of the sterile water (e.g., 30 mL) to 60-70°C.

-

Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.

-

Once the CMC is dispersed, add the remaining volume of room temperature sterile water and continue to stir until a clear, viscous solution is formed.

-

Allow the solution to cool to room temperature before use.

-

-

Elafibranor Suspension Preparation:

-

Calculate the required amount of Elafibranor based on the desired dose (mg/kg), the average body weight of the animals, and the dosing volume (typically 5-10 mL/kg).

-

Weigh the calculated amount of Elafibranor powder.

-

If necessary, grind the Elafibranor powder to a fine consistency using a mortar and pestle.

-

In a small beaker or tube, add a small amount of the 0.5% CMC vehicle to the Elafibranor powder to create a paste.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

-

A brief sonication may be used to aid in dispersion, but care should be taken to avoid degradation of the compound.

-

Continuously stir the suspension during dosing to prevent settling.

-

-

Animal Dosing:

-

Weigh each animal immediately before dosing to calculate the precise volume to be administered.

-

Gently restrain the animal. For mice, this can be done by scruffing the back of the neck.

-

Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib.

-

Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The animal should swallow the needle as it is gently advanced. Do not force the needle.

-

Once the needle is in the esophagus to the pre-measured depth, slowly administer the Elafibranor suspension.

-

After administration, gently remove the needle in a single, smooth motion.

-

Monitor the animal for a few minutes post-gavage for any signs of distress.

-

Protocol 2: Diet Admixture Administration

Diet admixture is a less stressful method for the animals and is suitable for long-term studies. However, it may result in less precise dosing as it relies on the animal's food intake.

Materials:

-

Elafibranor powder

-

Powdered rodent chow (matching the base diet of the study)

-

A small amount of a palatable vehicle (e.g., corn oil or sterile water, if necessary to aid mixing)

-

Mixer (e.g., a V-blender or a planetary mixer for larger batches; manual mixing for small batches)

-

Pellet maker (optional, if pelleted feed is desired)

Procedure:

-

Dose Calculation:

-

Calculate the total amount of Elafibranor needed based on the desired dose (mg/kg/day), the average body weight of the animals, their average daily food consumption ( g/day ), and the total amount of diet to be prepared.

-

The concentration of Elafibranor in the diet (mg/g of chow) can be calculated as follows: (Dose [mg/kg/day] * Average Body Weight [kg]) / Average Daily Food Intake [ g/day ]